molecular formula C22H25N3O3 B5549769 (1S*,5R*)-3-isonicotinoyl-6-(4-methoxy-3-methylbenzoyl)-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-3-isonicotinoyl-6-(4-methoxy-3-methylbenzoyl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No.: B5549769
M. Wt: 379.5 g/mol
InChI Key: QTVWDWNDRYGXEU-QFBILLFUSA-N
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Description

(1S*,5R*)-3-isonicotinoyl-6-(4-methoxy-3-methylbenzoyl)-3,6-diazabicyclo[3.2.2]nonane is a useful research compound. Its molecular formula is C22H25N3O3 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.18959167 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cytotoxic Activity

The chemical compound , a derivative of 6,8-diazabicyclo[3.2.2]nonane, has been studied for its synthesis and potential cytotoxic activity. Research by Geiger et al. (2007) explored various stereoisomeric alcohols and methyl ethers derived from glutamate, focusing on their affinity for σ1 receptors and their ability to inhibit cell growth in different human tumor cell lines. They found that certain methyl ethers completely halted the growth of the small cell lung cancer cell line A-427 at a concentration of 20 μM, suggesting a specific target in this line. This research implies potential applications in cancer treatment, especially concerning the compound's cytotoxicity against certain cancer cells (Geiger et al., 2007).

Sigma Receptor Affinity and Cytotoxicity

Further research into 6,8-diazabicyclo[3.2.2]nonane derivatives by Holl et al. (2009) looked at how different arrangements of aromatic residues around the framework influenced sigma receptor affinity and cytotoxicity. They synthesized a series of these derivatives and tested them against six human tumor cell lines. The study identified several compounds with high affinity towards sigma(1) and sigma(2) receptors and notable cytotoxicity against the small cell lung cancer cell line A-427. Such findings are significant in understanding the therapeutic potential of these compounds in cancer treatment (Holl et al., 2009).

Supramolecular Chemistry Applications

Turner and Harding (2005) reviewed the synthesis and properties of chiral molecular clefts related to Tröger's base, a structure reminiscent of the bicyclic frameworks like diazabicyclo[3.2.2]nonane. They discussed the methodologies to produce these derivatives and their applications in supramolecular chemistry, indicating a broader range of potential scientific applications beyond just medicinal chemistry (Turner & Harding, 2005).

Catalysis in Synthesis

Research by Tahmassebi et al. (2011) explored the use of 1,4-Diazabicyclo[2.2.2]octane (DABCO), a compound related to diazabicyclo[3.2.2]nonane, as a catalyst for synthesizing tetrahydrobenzo[b]pyran derivatives. This highlights a potential application of diazabicyclo[3.2.2]nonane derivatives in catalysis, contributing to more environmentally friendly and efficient chemical synthesis processes (Tahmassebi et al., 2011).

Properties

IUPAC Name

[(1S,5R)-6-(4-methoxy-3-methylbenzoyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-15-11-18(4-6-20(15)28-2)22(27)25-13-16-3-5-19(25)14-24(12-16)21(26)17-7-9-23-10-8-17/h4,6-11,16,19H,3,5,12-14H2,1-2H3/t16-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVWDWNDRYGXEU-QFBILLFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CC3CCC2CN(C3)C(=O)C4=CC=NC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=CC=NC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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